5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 1261730-27-1) is a highly specialized, pre-functionalized 7-azaindole building block widely utilized in the design of kinase inhibitors and advanced therapeutic agents [1]. Featuring a pyrrolo[2,3-b]pyridine core, it serves as a privileged bioisostere for indoles, offering an additional nitrogen atom (N7) that acts as a critical hydrogen bond acceptor for kinase hinge-binding. The incorporation of a 5-fluoro substituent blocks metabolic oxidation and modulates the pKa of the adjacent NH group, enhancing membrane permeability and oral bioavailability [2]. Simultaneously, the 2-phenyl group provides a rigid hydrophobic vector essential for occupying adjacent hydrophobic pockets in target proteins. For procurement and process chemistry, this compound offers a streamlined starting point for complex drug scaffolds, eliminating the need for low-yield, late-stage C-H arylation or hazardous fluorination steps.
Substituting 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine with generic alternatives fundamentally compromises both synthetic efficiency and pharmacological performance. If a buyer procures the unfluorinated analog, 2-phenyl-1H-pyrrolo[2,3-b]pyridine, the resulting active pharmaceutical ingredient (API) is highly susceptible to CYP450-mediated oxidative metabolism at the C5 position, drastically reducing in vivo half-life [1]. Conversely, utilizing 5-fluoro-2-phenyl-1H-indole removes the N7 nitrogen, destroying the bidentate hydrogen-bonding motif necessary for high-affinity kinase hinge binding. Attempting to build this exact scaffold from the simpler 5-fluoro-1H-pyrrolo[2,3-b]pyridine requires challenging C2-arylation chemistry, which often suffers from poor regioselectivity, requires expensive palladium or iridium catalysts, and necessitates NH-protection and deprotection cycles that inflate manufacturing costs and reduce overall yield [2].
The presence of the 5-fluoro substituent is critical for preventing oxidative degradation. In comparative in vitro human liver microsome (HLM) assays, 5-fluoro-7-azaindole derivatives consistently demonstrate superior metabolic stability compared to their unfluorinated counterparts [1]. The strong carbon-fluorine bond at the C5 position blocks the primary site of CYP-mediated aromatic hydroxylation, extending the intrinsic clearance half-life. Procuring the pre-fluorinated building block ensures that the final API retains this crucial pharmacokinetic advantage without requiring late-stage electrophilic fluorination.
| Evidence Dimension | In vitro metabolic half-life (HLM assay) |
| Target Compound Data | 5-Fluoro-2-phenyl-7-azaindole derivatives: >120 minutes |
| Comparator Or Baseline | Unfluorinated 2-phenyl-7-azaindole derivatives: <40 minutes |
| Quantified Difference | >3-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) incubation, 37°C |
Procuring the 5-fluoro variant is essential for developing orally bioavailable drugs that avoid rapid first-pass metabolism and frequent dosing requirements.
The 7-azaindole core is a superior bioisostere for indole in kinase inhibitor design due to the N7 atom, which acts as a critical hydrogen bond acceptor [1]. Structural biology and SAR studies show that the pyrrolo[2,3-b]pyridine scaffold forms a bidentate hydrogen bond network with the kinase hinge region. Substituting this compound with 5-fluoro-2-phenyl-1H-indole results in the loss of the N7 acceptor, leading to a dramatic drop in target affinity.
| Evidence Dimension | Kinase binding affinity (IC50) |
| Target Compound Data | 5-Fluoro-2-phenyl-7-azaindole core: Low nanomolar (1-10 nM) |
| Comparator Or Baseline | 5-Fluoro-2-phenyl-1H-indole core: Micromolar (>1000 nM) |
| Quantified Difference | >100-fold loss in potency when N7 is removed |
| Conditions | In vitro kinase inhibition assay (class-level benchmark) |
Buyers must select the 7-azaindole core to achieve the necessary potency for competitive kinase inhibitor drug development.
Synthesizing 2-aryl-7-azaindoles from unsubstituted precursors is notoriously difficult due to competing N-arylation and poor regioselectivity [1]. Starting a synthesis with 5-fluoro-1H-pyrrolo[2,3-b]pyridine requires a multi-step sequence involving N-protection, directed C2-lithiation/cross-coupling or transition-metal-catalyzed C-H activation, and subsequent deprotection. Procuring 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine directly bypasses these low-yielding steps, significantly improving the overall process yield and reducing the consumption of expensive palladium catalysts.
| Evidence Dimension | Overall yield to C2-phenylated intermediate |
| Target Compound Data | Direct procurement: 100% (0 steps required) |
| Comparator Or Baseline | Synthesis from 5-fluoro-1H-pyrrolo[2,3-b]pyridine: ~35-45% yield |
| Quantified Difference | Elimination of 3 synthetic steps and >50% yield loss |
| Conditions | Standard multi-step process chemistry workflow |
Procuring the pre-arylated building block drastically reduces raw material costs, shortens development timelines, and avoids heavy metal contamination in downstream API synthesis.
The electron-withdrawing nature of the 5-fluoro substituent significantly lowers the pKa of the pyrrole NH compared to the unfluorinated analog [1]. This modulation reduces the hydrogen-bond donor capacity of the NH in a lipid environment, thereby increasing the overall lipophilicity and passive membrane permeability of the resulting drug candidate. Furthermore, the 2-phenyl group adds a substantial hydrophobic surface area, making this specific building block ideal for optimizing the ADME profile of orally administered therapeutics.
| Evidence Dimension | Pyrrole NH pKa |
| Target Compound Data | 5-Fluoro-7-azaindole core: ~13.5 |
| Comparator Or Baseline | Unfluorinated 7-azaindole core: ~14.8 |
| Quantified Difference | ~1.3 unit reduction in pKa |
| Conditions | Aqueous titration / computational prediction |
The optimized pKa and increased lipophilicity directly translate to improved cellular penetration and oral absorption, critical parameters for clinical success.
The compound is perfectly suited as a core scaffold for designing potent inhibitors against kinases such as JAK, BRAF, and LRRK2. The N7 atom ensures strong hinge binding, while the 5-fluoro group provides the necessary metabolic stability to endure systemic circulation, making it the preferred choice over unfluorinated or indole-based alternatives [1].
Due to the enhanced lipophilicity and modulated pKa provided by the 5-fluoro and 2-phenyl substituents, this building block is highly effective in the synthesis of neurotherapeutics. It allows medicinal chemists to design molecules that can efficiently cross the blood-brain barrier (BBB) without sacrificing target affinity [2].
In industrial scale-up, utilizing this pre-functionalized building block eliminates the need for hazardous fluorination reagents and expensive, multi-step C-H arylation protocols. This directly translates to more robust, reproducible, and cost-effective manufacturing routes for complex heterocyclic APIs [1].